Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
2-aminothiazole-based compounds have been associated with several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Mode of Action
2-aminothiazole derivatives have been shown to interact with their targets, leading to various biological effects . For instance, some 2-aminothiazole derivatives have demonstrated cytotoxicity towards cancer cell lines .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may impact multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic considerations of 2-aminothiazole derivatives have been considered in drug development .
Result of Action
2-aminothiazole derivatives have demonstrated various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as UDP-N-acetylmuramate/L-alanine ligase suggests its potential as an antibacterial agent . Additionally, its binding affinity to these enzymes indicates a strong inhibitory effect, which is crucial for its biochemical activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, leading to cell death in cancer cells . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, inhibiting their activity. For instance, it binds to the active site of bacterial enzymes, preventing their normal function and leading to bacterial cell death . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways. This interaction results in changes in gene expression, enzyme activity, and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and continuous modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of determining the optimal dosage for safe and effective use of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, reducing the production of ATP and affecting cellular energy metabolism . Additionally, it can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also influences its overall activity, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The subcellular localization of the compound is crucial for its biochemical effects, as it determines the specific biomolecules and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then esterified to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-phenylthiazole-5-carboxylate
- Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate
- Methyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHPRRHAKGZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674637 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-65-8 | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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